molecular formula C16H23N3O2 B8589845 3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone

3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone

Cat. No.: B8589845
M. Wt: 289.37 g/mol
InChI Key: LKWOOQQLFGHKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H23N3O2/c20-16-19(12-13-21-16)11-10-17-6-8-18(9-7-17)14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

LKWOOQQLFGHKRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2CCOC2=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

744 g of 1-benzyl-piperazine are treated, together with 590 g of powdered potassium carbonate, 10 g of potassium iodide and 5 litres of toluene, with 450 g of 3-(2-chloroethyl)-2 -oxazolidinone and the mixture is heated to reflux for 21 hours. The mixture is cooled, filtered and concentrated under reduced pressure. The residue is distilled under reduced pressure. There is obtained 3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2- oxazolidinone which boils at 225° - 235° C under a pressure of 2- 2.5 mm. The compound is recrystallised from ethyl acetate; melting point 82° - 84° C. The dihydrochloride of melting point 243° - 245° C is obtained by treatment with an excess of hydrochloric acid in ethanol.
Quantity
744 g
Type
reactant
Reaction Step One
Quantity
590 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.